molecular formula C18H13ClFN3O B1200804 4-Hydroxymidazolam CAS No. 59468-85-8

4-Hydroxymidazolam

Cat. No.: B1200804
CAS No.: 59468-85-8
M. Wt: 341.8 g/mol
InChI Key: ZYISITHKPKHPKG-UHFFFAOYSA-N
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Description

4-Hydroxymidazolam is a minor hydroxylated metabolite of midazolam, a short-acting benzodiazepine. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4 (CYP3A4). This compound contributes to the pharmacological effects of midazolam, which is widely used for its sedative, anxiolytic, muscle relaxant, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymidazolam involves the hydroxylation of midazolam. This process is catalyzed by the enzyme CYP3A4. The reaction conditions typically involve the presence of NADPH and oxygen, which are essential for the enzymatic activity of CYP3A4 .

Industrial Production Methods: Industrial production of this compound is generally carried out through biotransformation processes using microbial or mammalian cell cultures expressing CYP3A4. This method ensures a high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymidazolam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Hydroxymidazolam exerts its effects through the same mechanism as midazolam. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and resulting in sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxymidazolam is unique due to its specific metabolic pathway and its role as a minor metabolite of midazolam. Unlike 1-Hydroxymidazolam, which is the major metabolite, this compound constitutes a smaller fraction of the biotransformation products but still contributes to the overall pharmacological profile of midazolam .

Properties

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYISITHKPKHPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974870
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59468-85-8
Record name 4-Hydroxymidazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYMIDAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIW2RH792R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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